molecular formula C11H12F3N3O B13025071 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B13025071
M. Wt: 259.23 g/mol
InChI Key: YKVBKHAAYHVAIR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 6-(piperazin-1-yl)pyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The piperazine and pyridine rings contribute to the compound’s binding affinity and specificity towards its molecular targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
  • 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one

Uniqueness

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one is unique due to the presence of both the piperazine and pyridine rings, which provide a distinct set of chemical and biological properties. The combination of these structural features allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-piperazin-1-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)10(18)8-1-2-9(16-7-8)17-5-3-15-4-6-17/h1-2,7,15H,3-6H2

InChI Key

YKVBKHAAYHVAIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

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